Infigratinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

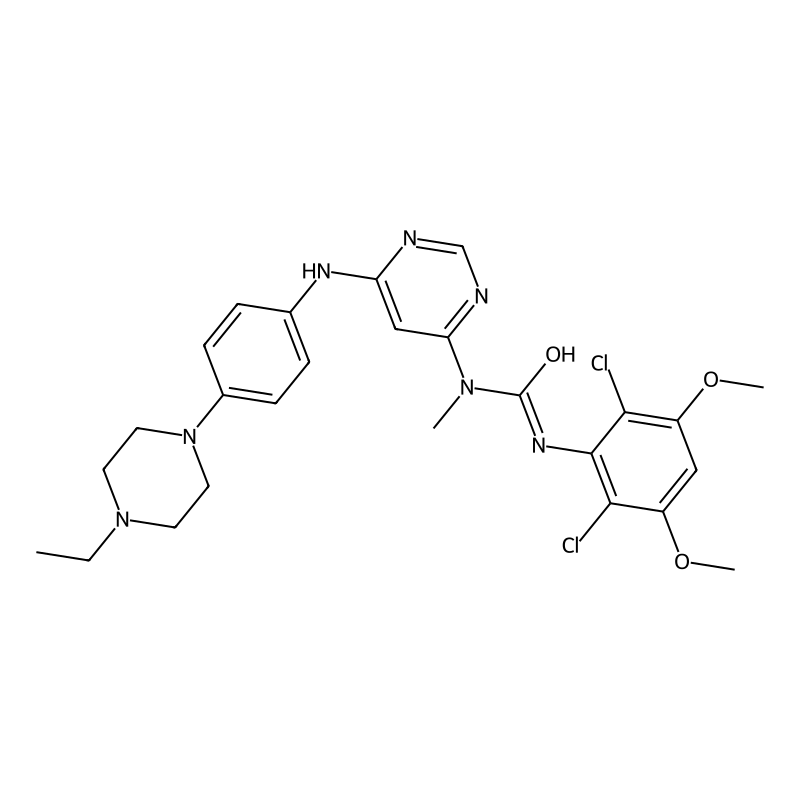

Infigratinib is a small molecule inhibitor specifically targeting the fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4. It is classified as a pan-fibroblast growth factor receptor kinase inhibitor and is primarily utilized in the treatment of advanced or metastatic cholangiocarcinoma, particularly in patients with specific FGFR2 fusions or rearrangements. The chemical formula for Infigratinib is , with a molecular weight of approximately 560.475 g/mol .

Infigratinib works by inhibiting the aberrant signaling pathways associated with FGFR, which are often implicated in various cancers. This inhibition leads to reduced tumor cell proliferation and promotes apoptosis in cancer cells harboring activating mutations or fusions in FGFR genes .

Infigratinib acts by targeting fibroblast growth factor receptors (FGFRs) []. FGFRs are a family of cell-surface proteins involved in cell growth and survival. In some cancers, including cholangiocarcinoma (bile duct cancer), genetic alterations can lead to abnormal activation of FGFRs, promoting uncontrolled cell growth []. Infigratinib binds to FGFRs, blocking their activity and hindering the growth and spread of cancer cells [, ].

Infigratinib is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) proteins. FGFRs are a family of cell-surface receptors involved in cell proliferation, differentiation, migration, and survival. Infigratinib specifically inhibits FGFR1, FGFR2, and FGFR3 kinases []. This targeted inhibition disrupts the signaling pathways downstream of these receptors, leading to the suppression of tumor cell growth and survival [].

Infigratinib in Clinical Trials

Infigratinib has been evaluated in clinical trials for the treatment of various cancers driven by FGFR alterations, including:

- Bladder cancer: Infigratinib has shown promising results in patients with FGFR-mutated, locally advanced or metastatic urothelial carcinoma (bladder cancer). A Phase II clinical trial demonstrated a significant objective response rate (ORR) and disease control rate (DCR) in this patient population [].

- Cholangiocarcinoma: FGFR fusions are a common genetic alteration in cholangiocarcinoma, a cancer of the bile ducts. Infigratinib has shown activity in patients with FGFR2-fused cholangiocarcinoma, with ongoing clinical trials investigating its efficacy in this setting [].

- Other cancers: Infigratinib is also being investigated in clinical trials for other FGFR-altered cancers, such as lung cancer, head and neck squamous cell carcinoma, and multiple myeloma [].

Mechanism of Action

Inhibition of FGFR signaling by Infigratinib disrupts several key cellular processes that are essential for tumor growth and survival. These include:

- Proliferation: Infigratinib blocks the activation of signaling pathways that promote cell division.

- Angiogenesis: Infigratinib inhibits the formation of new blood vessels that tumors need to grow and spread.

- Survival: Infigratinib triggers apoptosis (programmed cell death) in cancer cells.

The mechanism of action of Infigratinib involves reversible non-competitive inhibition of FGFRs. Specifically, it binds to the ATP-binding site within the kinase domain of FGFRs, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This action disrupts cellular processes that contribute to tumor growth and survival .

In vitro studies have shown that Infigratinib effectively inhibits cell proliferation in cancer cell lines with FGFR mutations or amplifications. The drug exhibits varying binding affinities across different FGFR subtypes, with the highest affinity reported for FGFR1 and FGFR2 .

- Formation of the pyrimidine ring: This can be achieved through standard methods for synthesizing heterocycles.

- Coupling reactions: These are used to attach various substituents to the pyrimidine backbone.

- Final modifications: These may include chlorination or other functional group transformations to achieve the desired pharmacological properties.

The synthesis is optimized to ensure high yield and purity suitable for clinical applications .

Infigratinib is primarily indicated for the treatment of cholangiocarcinoma that is locally advanced or metastatic and has specific genetic alterations in FGFR2. It received accelerated approval from the FDA under the trade name Truseltiq on May 28, 2021 .

Beyond cholangiocarcinoma, ongoing research is exploring its efficacy against other malignancies characterized by aberrant FGFR signaling, including certain types of bladder cancer and other solid tumors .

Infigratinib undergoes significant metabolism primarily through cytochrome P450 enzyme CYP3A4, accounting for about 94% of its metabolic processing. Consequently, it may interact with other drugs that are substrates or inhibitors of this enzyme, leading to altered drug levels and potential toxicity .

Studies have shown that Infigratinib can inhibit certain transport proteins such as MATE1 and BCRP but has a low potential to inhibit major cytochrome P450 enzymes at clinically relevant concentrations .

Several compounds exhibit similar mechanisms of action as Infigratinib by targeting fibroblast growth factor receptors. Notable examples include:

| Compound Name | Mechanism of Action | FDA Approval Year | Uniqueness |

|---|---|---|---|

| Erdafitinib | Pan-FGFR inhibitor | 2019 | First approved for bladder cancer |

| Futibatinib | Selective FGFR1 inhibitor | 2020 | Unique selectivity profile |

| Pemigatinib | Pan-FGFR inhibitor | 2020 | Approved for cholangiocarcinoma |

Infigratinib stands out due to its specific application in cholangiocarcinoma with FGFR2 fusions and its unique pharmacokinetic profile, including its metabolism predominantly via CYP3A4 and its distinct adverse effect profile compared to other FGFR inhibitors .

Synthetic Approach and Key Reaction Steps

Infigratinib, chemically known as 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methylurea, represents a complex synthetic target requiring sophisticated chemical methodologies [27] [28]. The compound possesses a molecular formula of C26H31Cl2N7O3 with a molecular weight of 560.48 daltons [4] [5].

The established synthetic route to infigratinib involves a convergent approach utilizing multiple key intermediates [10]. The synthesis commences with 4,6-difluoropyrimidine as the starting material, which undergoes nucleophilic substitution with methylamine to yield the first intermediate [10]. This reaction proceeds under mild conditions at 15°C in ethanol solvent, with methylamine added as an aqueous solution [10].

The second critical transformation involves the reaction of the methylamine-substituted pyrimidine with phenyl chloroformate [10]. This acylation reaction is conducted at low temperature (-5°C to 5°C) in dichloromethane to minimize side reactions and decomposition [10]. The phenyl chloroformate serves as an activating reagent, converting the secondary amine to a carbamate intermediate that facilitates subsequent coupling reactions [10].

A pivotal step in the synthesis involves the coupling of the carbamate intermediate with 4-(4-ethylpiperazin-1-yl)aniline [10]. This reaction utilizes triethylamine as a base and proceeds in tetrahydrofuran solvent at room temperature [10]. The coupling reaction demonstrates high selectivity and yields the desired substituted pyrimidine derivative [10].

The final transformation involves the reaction with 2,6-dichloro-3,5-dimethoxyaniline to form the terminal urea linkage [10]. This step employs sodium hydride as a base in N,N-dimethylformamide solvent, with the reaction conducted at 25°C [10]. The process requires careful temperature control to prevent decomposition of sensitive intermediates [10].

| Reaction Step | Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1 | 4,6-difluoropyrimidine | Methylamine | Ethanol | 15°C | 91.9% |

| 2 | Intermediate II | Phenyl chloroformate | Dichloromethane | -5°C to 5°C | 98.8% |

| 3 | Intermediate III | 4-(4-ethylpiperazin-1-yl)aniline | Tetrahydrofuran | 25°C | 88.8% |

| 4 | Intermediate V | 2,6-dichloro-3,5-dimethoxyaniline | N,N-dimethylformamide | 25°C | 86.4% |

Reaction Optimization and Yield Enhancement

The optimization of infigratinib synthesis has focused on improving reaction yields, reducing formation of impurities, and enhancing overall process efficiency [10]. Systematic studies have identified critical parameters that significantly impact reaction outcomes and product quality [10].

Temperature control emerges as a crucial factor in yield optimization [10]. The initial nucleophilic substitution with methylamine shows optimal conversion when maintained at 15°C, with higher temperatures leading to increased side product formation [10]. The molar ratio of reactants has been optimized to 1:2.0-2.1 for compound I to methylamine, providing maximum yield while minimizing excess reagent usage [10].

The acylation step with phenyl chloroformate requires precise temperature management to prevent hydrolysis and decomposition [10]. Optimal conditions involve addition of phenyl chloroformate at -5°C followed by gradual warming to ambient temperature [10]. The molar ratio of 1:1.0-1.2 for the pyrimidine intermediate to phenyl chloroformate provides the best balance between complete conversion and minimal side reactions [10].

Solvent selection plays a critical role in reaction optimization [10]. Tetrahydrofuran demonstrates superior performance for the coupling reactions compared to alternative solvents such as dichloromethane or N,N-dimethylformamide [10]. The ethereal solvent provides optimal solubility for both reactants and products while maintaining chemical inertness under the reaction conditions [10].

Base selection and stoichiometry significantly impact reaction efficiency [10]. Triethylamine proves most effective for the coupling reactions, with optimal ratios of 1:1.0-1.2 equivalents relative to the limiting reactant [10]. Alternative bases such as N-diisopropylethylamine show comparable results but with slightly reduced yields [10].

The final urea formation step benefits from careful optimization of base strength and reaction conditions [10]. Sodium hydride demonstrates superior performance compared to potassium tert-butoxide or lithium bis(trimethylsilyl)amide [10]. The optimal molar ratio ranges from 1:1.8-2.0 equivalents of base to substrate, providing complete conversion while minimizing over-reaction [10].

| Parameter | Optimal Condition | Yield Impact | Key Considerations |

|---|---|---|---|

| Temperature (Step 1) | 15°C | +15% vs 25°C | Minimizes side reactions |

| Methylamine ratio | 1:2.0-2.1 equiv | +8% vs 1:1.5 | Complete conversion |

| Phenyl chloroformate temp | -5°C addition | +12% vs 0°C | Reduces hydrolysis |

| Base (coupling step) | Triethylamine | +5% vs DIPEA | Optimal nucleophilicity |

| Final step base | Sodium hydride | +10% vs KOtBu | Higher reactivity |

Patent Analysis of Synthetic Routes

The patent landscape surrounding infigratinib synthesis reveals extensive intellectual property protection covering multiple synthetic approaches and key intermediates [7] [13]. Novartis holds fundamental patents covering the original synthetic methodology and core chemical structure [8] [9].

The primary patent protection encompasses the pyrimidine urea derivatives as kinase inhibitors, with specific claims covering the synthetic methodology disclosed in 2004 [39]. This foundational patent establishes broad protection for the chemical class and basic synthetic approaches [39]. The patent describes convergent synthetic strategies utilizing substituted pyrimidines as key intermediates [39].

Subsequent patent filings have addressed improvements in synthetic efficiency and alternative reaction pathways [10]. A significant Chinese patent (CN115785001B) discloses an optimized preparation method that achieves substantially higher overall yields compared to earlier approaches [10]. This patent claims a total yield of 69.7% with purity exceeding 99%, representing a dramatic improvement over previous methodologies that achieved less than 8% overall yield [10].

The patent analysis reveals strategic coverage of critical synthetic intermediates and reaction conditions [10]. Key protected elements include the use of specific starting materials, optimized reaction sequences, and novel purification methods [10]. The patents demonstrate evolution from early methodologies requiring harsh conditions and toxic reagents to more environmentally benign and scalable processes [10].

Alternative synthetic routes described in patent literature address specific challenges such as elimination of phosgene-based chemistry [10]. Earlier methodologies relied on triphosgene for intermediate preparation, presenting significant safety and environmental concerns [10]. Newer patent applications describe routes that avoid such hazardous reagents while maintaining or improving overall efficiency [10].

Patent coverage extends to crystalline forms and salt preparations of infigratinib [8]. Multiple patents describe various salt forms including mesylate, phosphate, and hydrochloride derivatives [5] [6]. These patents provide protection for different formulation approaches and manufacturing methods [8] [9].

| Patent Family | Jurisdiction | Key Claims | Filing Date | Status |

|---|---|---|---|---|

| Pyrimidine urea derivatives | Multiple | Core structure and synthesis | 2004 | Active |

| Crystalline forms | US/EU | Salt forms and polymorphs | 2009 | Active |

| Optimized synthesis | China | Improved yield methodology | 2022 | Active |

| Manufacturing process | US | Industrial production | 2020 | Pending |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of infigratinib presents numerous technical and economic challenges [23] [24]. Commercial production requires careful consideration of process scalability, cost optimization, and regulatory compliance [23].

Temperature control emerges as a critical challenge in large-scale synthesis [10]. The requirement for precise temperature maintenance during low-temperature reactions becomes increasingly difficult as batch sizes increase [10]. Industrial reactors must incorporate sophisticated cooling systems to maintain the -5°C conditions required for optimal yields in the phenyl chloroformate step [10].

Solvent management represents a significant industrial challenge due to the multiple solvent systems required throughout the synthesis [10]. The process utilizes ethanol, dichloromethane, tetrahydrofuran, and N,N-dimethylformamide across different reaction steps [10]. Industrial implementation requires efficient solvent recovery and recycling systems to maintain economic viability [10].

Impurity control becomes increasingly complex at manufacturing scale [10]. The formation of difficult-to-remove impurities, particularly urea-type compounds, necessitates multiple recrystallization steps that reduce overall yields [10]. Industrial processes must balance impurity levels with acceptable yields while meeting pharmaceutical quality standards [23].

The handling of moisture-sensitive intermediates poses significant challenges in large-scale production [10]. Several synthetic intermediates demonstrate instability in the presence of water, requiring stringent atmospheric control throughout the manufacturing process [10]. Industrial facilities must maintain inert atmosphere conditions across multiple reaction vessels and transfer operations [10].

Waste management and environmental considerations significantly impact industrial production costs [10]. The synthesis generates substantial quantities of organic waste requiring proper disposal or treatment [10]. Environmental regulations mandate comprehensive waste treatment systems that add significant capital and operating costs to manufacturing facilities [10].

Quality control and analytical testing requirements scale non-linearly with production volume [23]. Each batch requires extensive analytical characterization to ensure pharmaceutical quality standards [23]. The commercial batch sizes reported range from kilograms to multi-kilogram scales, with corresponding increases in analytical testing requirements [23].

Process development for commercial manufacturing has focused on single-batch crystallization to improve efficiency [16]. Traditional processes required dual crystallization steps, reducing overall yields and increasing processing time [16]. Optimized industrial processes achieve single crystallization with 89% isolated yield while maintaining pharmaceutical quality specifications [16].

| Challenge Category | Impact Level | Mitigation Strategy | Cost Factor |

|---|---|---|---|

| Temperature Control | High | Advanced cooling systems | 15-20% CAPEX |

| Solvent Recovery | Medium | Distillation systems | 10-15% OPEX |

| Impurity Control | High | Multi-stage purification | 20-25% yield loss |

| Moisture Control | Medium | Inert atmosphere systems | 5-10% CAPEX |

| Waste Treatment | High | On-site treatment facilities | 25-30% OPEX |

| Quality Control | Medium | Automated analytical systems | 8-12% OPEX |

Solubility and Partition Coefficient

Infigratinib exhibits characteristic solubility patterns typical of lipophilic pharmaceutical compounds, with significant pH-dependent behavior that influences its bioavailability and formulation strategies [1] [2] [3]. The compound demonstrates poor aqueous solubility with a water solubility of approximately 0.0299 mg/mL under standard conditions [4]. This limited water solubility classifies infigratinib as a low-solubility compound according to the Biopharmaceutics Classification System criteria [2] [3].

The solubility profile shows pronounced pH dependency, with substantially higher solubility observed under acidic conditions compared to neutral or alkaline environments [2] [3]. Specifically, solubility measurements reveal values of less than 1 mg/mL in both pH 1 and pH 2 hydrochloric acid solutions, increasing to up to 1.7 mg/mL in pH 3 and pH 4.5 buffer systems [2] [3]. At physiological pH (6.8), the compound exhibits practically negligible solubility of ≤0.0005 mg/mL, indicating potential challenges for oral bioavailability [2] [3].

In organic solvents, infigratinib demonstrates variable solubility characteristics. The compound shows good solubility in dimethyl sulfoxide (DMSO) at 12 mg/mL (21.41 mM), though this requires ultrasonic treatment for complete dissolution [5] [6]. However, it remains poorly soluble in most common organic solvents, which impacts formulation development and analytical method selection [1] [2].

The partition coefficient (LogP) value of 5.03 indicates high lipophilicity, suggesting favorable membrane permeability but potentially contributing to the observed poor aqueous solubility [7]. This high lipophilicity value supports the compound's ability to cross biological membranes but necessitates careful consideration of formulation strategies to achieve adequate bioavailability.

pKa and pH-Dependent Behavior

The ionization behavior of infigratinib is characterized by a predicted pKa value of 11.02 ± 0.70, indicating basic character under physiological conditions [1]. This relatively high pKa value suggests that the compound exists predominantly in its neutral form at physiological pH, which correlates with its observed low aqueous solubility at neutral pH conditions.

The pH-dependent solubility behavior demonstrates a clear relationship between ionization state and dissolution characteristics. Under acidic conditions (pH 1-4), where protonation is favored, infigratinib exhibits enhanced solubility compared to neutral or alkaline environments [2] [3]. This pH dependency has significant implications for oral bioavailability, as the compound may dissolve more readily in the acidic gastric environment but potentially precipitate in the higher pH conditions of the small intestine.

The ionization pattern also influences the compound's interaction with biological membranes and transport proteins. The predominantly neutral species at physiological pH supports passive membrane permeability, though this same characteristic contributes to the compound's classification as having low permeability based on Caco-2 cell studies [8]. Additionally, infigratinib functions as a substrate for drug efflux transporters, including P-glycoprotein, which further complicates its absorption profile [8].

Thermal Stability and Degradation Pathways

Thermal stability analysis reveals distinct melting characteristics depending on the salt form of infigratinib. The free base form exhibits a decomposition temperature above 211°C, indicating substantial thermal stability under normal storage and handling conditions [1]. The phosphate salt form, which represents the commercially developed formulation, demonstrates a melting point range of 190-198°C [8].

The compound demonstrates excellent long-term stability under recommended storage conditions, maintaining integrity for at least one year when stored according to manufacturer specifications [1]. For solution preparations, DMSO solutions retain stability for up to two months when stored at -20°C under moisture-controlled conditions [1]. The phosphate salt crystalline form provides enhanced stability compared to the free base, contributing to its selection for pharmaceutical development [8].

Degradation pathway studies indicate that infigratinib is susceptible to various stress conditions commonly evaluated in pharmaceutical stability testing. While specific degradation products have not been extensively characterized in the available literature, the compound has been subjected to forced degradation studies under acidic, basic, thermal, and oxidative conditions according to International Conference on Harmonisation guidelines [9] [10]. These studies are essential for developing stability-indicating analytical methods and understanding potential impurity formation during storage.

The non-hygroscopic nature of infigratinib phosphate contributes to its stability profile, reducing concerns about moisture-induced degradation pathways [8]. However, like many organic pharmaceutical compounds, infigratinib requires protection from extreme environmental conditions to maintain its chemical integrity and therapeutic efficacy.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for infigratinib, with proton NMR (¹H NMR) spectra consistently matching the expected chemical structure [11] [12] [13]. The complex molecular architecture, featuring multiple aromatic systems, aliphatic chains, and heteroatoms, generates characteristic chemical shift patterns that serve as fingerprints for identity confirmation and purity assessment.

Mass spectrometry analysis confirms the molecular weight of 560.48 g/mol for the free base form, with consistent mass spectral fragmentation patterns that support structural identification [12] [13]. The molecular ion peak and characteristic fragmentation pathways provide robust analytical confirmation, particularly when combined with liquid chromatography-mass spectrometry methods developed for quantitative analysis [14] [15] [16].

Infrared spectroscopy, while not extensively detailed in the available literature, would be expected to show characteristic absorption bands for the compound's functional groups, including urea carbonyl stretching, aromatic C-H and C=C stretching, and chloro-aromatic fingerprint regions. These spectroscopic signatures contribute to comprehensive structural characterization and can serve as additional identity confirmation in analytical protocols.

Carbon-13 NMR (¹³C NMR) data, though not explicitly detailed in the literature reviewed, would provide information about the carbon framework of the molecule, particularly useful for confirming the integrity of the aromatic systems and aliphatic substituents [17]. The complex structure with 26 carbon atoms would generate a distinctive ¹³C NMR spectrum suitable for structural verification.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of urothelial carcinoma

Treatment of achondroplasia

Treatment of cholangiocarcinoma

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Following administration of a single oral dose of radiolabeled infigratinib in healthy subjects, approximately 77% of the dose was recovered in feces, where 3.4% of the dose was in the unchanged parent form. About 7.2% was recovered in urine with 1.9% of the dose was unchanged.

At steady state, the geometric mean (CV%) apparent volume of distribution of infigratinib was 1600 L (33%). In rats receiving a single oral dose, infigratinib had brain-to-plasma concentration ratios (based on AUC0-inf) of 0.682.

The geometric mean (CV%) total apparent clearance (CL/F) of infigratinib was 33.1 L/h (59%) at steady state.

Metabolism Metabolites

Wikipedia

5α-Pregnane-3α,11β-diol-20-one

Biological Half Life

Use Classification

Dates

2: Gilbert JA. BGJ398 for FGFR-altered advanced cholangiocarcinoma. Lancet Oncol. 2018 Jan;19(1):e16. doi: 10.1016/S1470-2045(17)30902-6. Epub 2017 Dec 7. PubMed PMID: 29233557.

3: Takamura T, Horinaka M, Yasuda S, Toriyama S, Aono Y, Sowa Y, Miki T, Ukimura O, Sakai T. FGFR inhibitor BGJ398 and HDAC inhibitor OBP-801 synergistically inhibit cell growth and induce apoptosis in bladder cancer cells. Oncol Rep. 2018 Feb;39(2):627-632. doi: 10.3892/or.2017.6127. Epub 2017 Dec 1. PubMed PMID: 29207153.

4: Javle M, Lowery M, Shroff RT, Weiss KH, Springfeld C, Borad MJ, Ramanathan RK, Goyal L, Sadeghi S, Macarulla T, El-Khoueiry A, Kelley RK, Borbath I, Choo SP, Oh DY, Philip PA, Chen LT, Reungwetwattana T, Van Cutsem E, Yeh KH, Ciombor K, Finn RS, Patel A, Sen S, Porter D, Isaacs R, Zhu AX, Abou-Alfa GK, Bekaii-Saab T. Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma. J Clin Oncol. 2018 Jan 20;36(3):276-282. doi: 10.1200/JCO.2017.75.5009. Epub 2017 Nov 28. PubMed PMID: 29182496.

5: Cha HJ, Choi JH, Park IC, Kim CH, An SK, Kim TJ, Lee JH. Selective FGFR inhibitor BGJ398 inhibits phosphorylation of AKT and STAT3 and induces cytotoxicity in sphere-cultured ovarian cancer cells. Int J Oncol. 2017 Mar 15. doi: 10.3892/ijo.2017.3913. [Epub ahead of print] PubMed PMID: 28350116.

6: Datta J, Damodaran S, Parks H, Ocrainiciuc C, Miya J, Yu L, Gardner EP, Samorodnitsky E, Wing MR, Bhatt D, Hays J, Reeser JW, Roychowdhury S. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398. Mol Cancer Ther. 2017 Apr;16(4):614-624. doi: 10.1158/1535-7163.MCT-15-1010. Epub 2017 Mar 2. PubMed PMID: 28255027; PubMed Central PMCID: PMC5539948.

7: Nogova L, Sequist LV, Perez Garcia JM, Andre F, Delord JP, Hidalgo M, Schellens JH, Cassier PA, Camidge DR, Schuler M, Vaishampayan U, Burris H, Tian GG, Campone M, Wainberg ZA, Lim WT, LoRusso P, Shapiro GI, Parker K, Chen X, Choudhury S, Ringeisen F, Graus-Porta D, Porter D, Isaacs R, Buettner R, Wolf J. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. J Clin Oncol. 2017 Jan 10;35(2):157-165. Epub 2016 Nov 21. PubMed PMID: 27870574.

8: Komla-Ebri D, Dambroise E, Kramer I, Benoist-Lasselin C, Kaci N, Le Gall C, Martin L, Busca P, Barbault F, Graus-Porta D, Munnich A, Kneissel M, Di Rocco F, Biosse-Duplan M, Legeai-Mallet L. Tyrosine kinase inhibitor NVP-BGJ398 functionally improves FGFR3-related dwarfism in mouse model. J Clin Invest. 2016 May 2;126(5):1871-84. doi: 10.1172/JCI83926. Epub 2016 Apr 11. PubMed PMID: 27064282; PubMed Central PMCID: PMC4855917.

9: Schmidt K, Moser C, Hellerbrand C, Zieker D, Wagner C, Redekopf J, Schlitt HJ, Geissler EK, Lang SA. Targeting Fibroblast Growth Factor Receptor (FGFR) with BGJ398 in a Gastric Cancer Model. Anticancer Res. 2015 Dec;35(12):6655-65. PubMed PMID: 26637881.

10: Göke A, Göke R, Ofner A, Herbst A, Lankat-Buttgereit B. The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as Caspase-independent Apoptosis. Anticancer Res. 2015 Nov;35(11):5873-9. PubMed PMID: 26504010.

11: Gudernova I, Vesela I, Balek L, Buchtova M, Dosedelova H, Kunova M, Pivnicka J, Jelinkova I, Roubalova L, Kozubik A, Krejci P. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Hum Mol Genet. 2016 Jan 1;25(1):9-23. doi: 10.1093/hmg/ddv441. Epub 2015 Oct 22. PubMed PMID: 26494904.

12: Göke F, Franzen A, Hinz TK, Marek LA, Yoon P, Sharma R, Bode M, von Maessenhausen A, Lankat-Buttgereit B, Göke A, Golletz C, Kirsten R, Boehm D, Vogel W, Kleczko EK, Eagles JR, Hirsch FR, Van Bremen T, Bootz F, Schroeck A, Kim J, Tan AC, Jimeno A, Heasley LE, Perner S. FGFR1 Expression Levels Predict BGJ398 Sensitivity of FGFR1-Dependent Head and Neck Squamous Cell Cancers. Clin Cancer Res. 2015 Oct 1;21(19):4356-64. doi: 10.1158/1078-0432.CCR-14-3357. Epub 2015 May 26. PubMed PMID: 26015511; PubMed Central PMCID: PMC4592392.

13: Konecny GE, Kolarova T, O'Brien NA, Winterhoff B, Yang G, Qi J, Qi Z, Venkatesan N, Ayala R, Luo T, Finn RS, Kristof J, Galderisi C, Porta DG, Anderson L, Shi MM, Yovine A, Slamon DJ. Activity of the fibroblast growth factor receptor inhibitors dovitinib (TKI258) and NVP-BGJ398 in human endometrial cancer cells. Mol Cancer Ther. 2013 May;12(5):632-42. doi: 10.1158/1535-7163.MCT-12-0999. Epub 2013 Feb 26. PubMed PMID: 23443805.

14: Guagnano V, Kauffmann A, Wöhrle S, Stamm C, Ito M, Barys L, Pornon A, Yao Y, Li F, Zhang Y, Chen Z, Wilson CJ, Bordas V, Le Douget M, Gaither LA, Borawski J, Monahan JE, Venkatesan K, Brümmendorf T, Thomas DM, Garcia-Echeverria C, Hofmann F, Sellers WR, Graus-Porta D. FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor. Cancer Discov. 2012 Dec;2(12):1118-33. doi: 10.1158/2159-8290.CD-12-0210. Epub 2012 Sep 20. PubMed PMID: 23002168.

15: Guagnano V, Furet P, Spanka C, Bordas V, Le Douget M, Stamm C, Brueggen J, Jensen MR, Schnell C, Schmid H, Wartmann M, Berghausen J, Drueckes P, Zimmerlin A, Bussiere D, Murray J, Graus Porta D. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamin o]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. J Med Chem. 2011 Oct 27;54(20):7066-83. doi: 10.1021/jm2006222. Epub 2011 Sep 21. PubMed PMID: 21936542.